N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea
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Overview
Description
N-Methoxy-N-methyl-N’-[4-(4-phenoxybutoxy)phenyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of methoxy, methyl, phenoxy, and butoxy groups attached to a phenylurea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-[4-(4-phenoxybutoxy)phenyl]urea typically involves multiple steps. One common method includes the reaction of 4-phenoxybutanol with a suitable phenylurea derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-N’-[4-(4-phenoxybutoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and phenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phenolic compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
N-Methoxy-N-methyl-N’-[4-(4-phenoxybutoxy)phenyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-N’-[4-(4-phenoxybutoxy)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
- N-Methyl-N’-phenylurea
- 4-Methoxy-N-(4-methoxyphenyl)benzamide
Uniqueness
N-Methoxy-N-methyl-N’-[4-(4-phenoxybutoxy)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88132-31-4 |
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Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-methoxy-1-methyl-3-[4-(4-phenoxybutoxy)phenyl]urea |
InChI |
InChI=1S/C19H24N2O4/c1-21(23-2)19(22)20-16-10-12-18(13-11-16)25-15-7-6-14-24-17-8-4-3-5-9-17/h3-5,8-13H,6-7,14-15H2,1-2H3,(H,20,22) |
InChI Key |
NPUCFIQKKHHTFH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2)OC |
Origin of Product |
United States |
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